Structural Differentiation from Core-Modified Analog: Coumarin versus Benzothiadiazole Core
A direct structural analog exists where the 2-oxo-2H-chromene (coumarin) core is replaced by a 2,1,3-benzothiadiazole core: N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide (CAS 2097914-00-4) . The coumarin core of the target compound provides a distinct electronic profile and a known pharmacophore for sphingosine-1-phosphate (S1P) receptor modulation, a feature absent in the benzothiadiazole series [1].
| Evidence Dimension | Core pharmacophore and associated biological profile |
|---|---|
| Target Compound Data | 2-oxo-2H-chromene-3-carboxamide core; class known for S1P receptor modulation and selective anti-H. pylori activity |
| Comparator Or Baseline | N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide; 2,1,3-benzothiadiazole-5-carboxamide core, a distinct pharmacophore not associated with S1P modulation |
| Quantified Difference | Not quantifiable; categorical difference in core scaffold and published therapeutic utility areas |
| Conditions | Scaffold comparison based on patent literature and medicinal chemistry precedent |
Why This Matters
This evidence supports the selection of the coumarin-based compound specifically for research programs targeting S1P receptors, where the benzothiadiazole analog would be an invalid core replacement.
- [1] Heidelbaugh, T.M., et al. Coumarin compounds as receptor modulators with therapeutic utility. European Patent EP2491023A2, 2012. View Source
